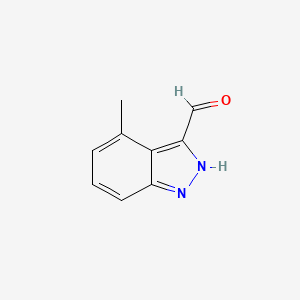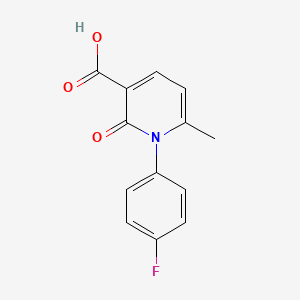
Methyl 3-cyano-4-isopropoxybenzoate
Übersicht
Beschreibung
“Methyl 3-cyano-4-isopropoxybenzoate” is a chemical compound with the CAS Number: 213598-11-9 and a molecular weight of 219.24 . It is a solid substance .
Synthesis Analysis
The synthesis of cyanoacetamides, which “this compound” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The linear formula of “this compound” is C12H13NO3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Analysis
- Single Crystal and Hirshfeld Surface Analysis : A study on Methyl 4-hydroxybenzoate (a common cosmetic, drug, and food preservative) involved single crystal X-ray structure determination and Hirshfeld surface analysis to explore intermolecular interactions and crystal packing. Computational calculations were also performed to correlate with experimental spectra, providing a methodological framework that could be applied to study Methyl 3-cyano-4-isopropoxybenzoate's structure and properties (Abeer A. Sharfalddin et al., 2020).
Neuroprotective Effects Study
- Neuroprotective Compound Investigations : Methyl 3,4-dihydroxybenzoate's neuroprotective effects against oxidative damage in SH-SY5Y cells were studied, revealing its efficacy in mitigating oxidative stress and inhibiting apoptosis. Such studies suggest potential applications in neurodegenerative disease research, which could be a relevant area for this compound as well (Liang Cai et al., 2016).
Environmental and Health Implications
- Occurrence and Fate in Aquatic Environments : Research reviewing the occurrence, fate, and behavior of parabens (including methylparaben, a structurally related compound) in aquatic environments highlights the environmental persistence and biodegradation patterns of these chemicals. Insights from such studies could inform environmental impact assessments for this compound (Camille Haman et al., 2015).
Metabolic Pathways and Cytochrome P450 Interactions
- Metabolism and Cytochrome P450 Inhibition : A study on Methyl 3,4-dihydroxybenzoate investigated its excretion, metabolism, and potential drug-drug interactions mediated by cytochrome P450 enzymes. Understanding the metabolic pathways and interactions with cytochrome P450 enzymes of related compounds could shed light on the metabolism and safety profile of this compound (Jia Hui Wang et al., 2019).
Safety and Hazards
The safety information for “Methyl 3-cyano-4-isopropoxybenzoate” indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
methyl 3-cyano-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKRKGFHNZXWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620771 | |
| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213598-11-9 | |
| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





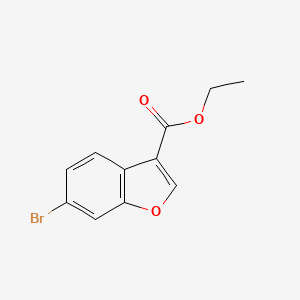
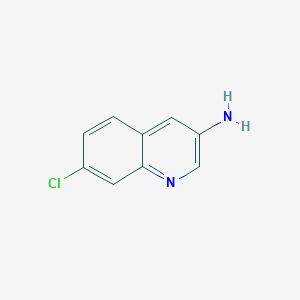
![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)
![4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B1591911.png)
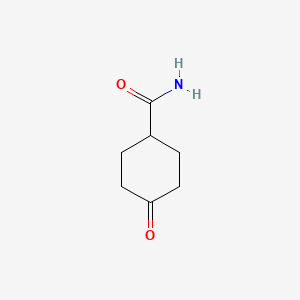
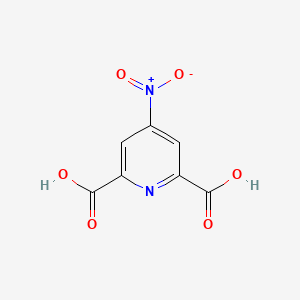

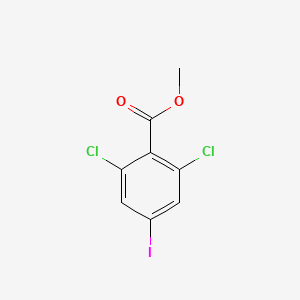
![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)

